molecular formula C17H19NO2 B12097818 Methyl 4-(4-amino-2-methylphenethyl)benzoate

Methyl 4-(4-amino-2-methylphenethyl)benzoate

Cat. No.: B12097818
M. Wt: 269.34 g/mol
InChI Key: WXELTXDQPCAHCA-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-2-methylphenethyl)benzoate is a benzoate ester derivative featuring a phenethylamine substituent with an amino group at the para position and a methyl group at the ortho position of the phenyl ring. The benzoate core facilitates hydrogen bonding and lipophilic interactions, while the amino and methyl groups influence solubility, basicity, and biological activity .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 4-[2-(4-amino-2-methylphenyl)ethyl]benzoate

InChI

InChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3

InChI Key

WXELTXDQPCAHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Conditions and Reagents

MethodReagents/ConditionsYield EstimateReferences
Acid-Catalyzed EsterificationHCl, methanol, 5–10°C, pH 4–985–88%
Condensing Agent UseDCC/EDC, DMF, room temperature70–90%
Microwave-AssistedToluene, K₂CO₃, 110°C, 24 h92%

Mechanistic Insights :

  • Acid-Catalyzed Pathway : Hydrochloric acid (HCl) protonates the carboxylic acid, enhancing its electrophilicity. Methanol acts as the nucleophile, forming the ester. Temperature and pH control (5–10°C, pH 6–7) minimize side reactions like hydrolysis.

  • Condensing Agents : Carbodiimides (DCC, EDC) or uronium salts (HATU) activate the carboxylic acid, enabling nucleophilic attack by methanol. This method is efficient for sterically hindered substrates.

The introduction of the amino group via reduction of nitro intermediates is a viable route. This method is widely used in pharmaceutical synthesis for installing amines.

Example Protocol

StepReagents/ConditionsPurposeYield EstimateReferences
Nitro Group ReductionH₂ (50–100 psi), Pd/C (5% w/w), MeOH, 25–50°CConverts nitro to amine96%
Post-Reduction WorkupFiltration, spin-drying (50–70°C)Isolates crude product>98% purity

Case Study :
For the synthesis of methyl 3-amino-4-methylbenzoate (a structural analog), nitro ester intermediates are reduced using Raney Ni or Pd/C under hydrogen pressure. This method achieves high yields (>90%) and purity. Applying similar conditions to 4-(4-nitro-2-methylphenethyl)benzoic acid methyl ester could yield the target compound.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation is a versatile method for introducing ester groups. This approach is particularly useful when the benzoate core is synthesized from halogenated intermediates.

Reaction Scheme

Step 1 : Bromination of N-(2-methylphenyl)butanamide to form N-(4-bromo-2-methylphenyl)butanamide (yields >95%).
Step 2 : Carbonylation with CO and methanol in the presence of Pd catalysts (e.g., Pd(OAc)₂) to form the ester.

ParameterOptimal RangeNotes
Temperature90–160°CHigher temperatures improve CO uptake
Pressure2–30 bar COExcess CO minimizes side reactions
Catalyst Loading1–5 mol% PdLower loadings reduce costs

Key Advantage : This method avoids harsh acidic conditions, making it suitable for sensitive functional groups.

Coupling Reactions for Side-Chain Installation

The phenethyl side chain (2-(4-amino-2-methylphenyl)ethyl) can be introduced via alkylation or cross-coupling reactions.

MethodReagents/ConditionsApplication Example
Suzuki-Miyaura CouplingPd(PPh₃)₄, boronic acid, Na₂CO₃, DME/H₂OAttaching aryl groups
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneForming C–N bonds

Hypothetical Synthesis Pathway :

  • Halogenation : Introduce a bromine at the 4-position of methyl benzoate.

  • Cross-Coupling : React with 2-(4-amino-2-methylphenyl)ethylboronic acid to install the side chain.

Comparative Analysis of Methods

MethodAdvantagesLimitations
EsterificationHigh yield, simple workupRequires pure starting acid
Nitro ReductionScalable, well-established procedureSensitive to catalyst poisoning
CarbonylationMild conditions, versatileHigh CO pressure required
Coupling ReactionsPrecise functionalizationExpensive catalysts/reagents

Challenges and Optimization

  • Steric Hindrance : The bulky phenethyl group may hinder esterification or coupling reactions. Solutions include using polar aprotic solvents (DMF, DMA) or microwave irradiation to enhance reactivity.

  • Amino Group Protection : The free amine may react undesirably. Protection with Boc or Cbz groups during synthesis is advisable.

Industrial and Research Relevance

This compound serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of angiotensin receptor blockers and kinase inhibitors. Its ester functionality allows for selective hydrolysis under mild conditions, making it valuable in multi-step syntheses.

Data Summary Table

ParameterRange/ValueSource
Esterification Yield 85–92%
Reduction Yield 95–96%
Carbonylation Pressure 2–30 bar CO
Coupling Catalyst Cost $500–$1000/mol Pd

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-amino-2-methylphenethyl)benzoate is primarily recognized for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds synthesized from this base have shown enhanced activity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
In one investigation, a series of analogs were synthesized and tested for their efficacy against human cancer cell lines. The study found that modifications to the side chains of the this compound significantly influenced their anticancer properties, with some derivatives showing up to a 50% increase in cytotoxicity compared to the parent compound.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic microorganisms, including bacteria and fungi.

2.1 Mechanism of Action
The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with essential metabolic processes.

Case Study:
In a study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which Methyl 4-(4-amino-2-methylphenethyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific receptors or enzymes, altering their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) Substituents: Piperazine-linked quinoline moiety. Used in drug discovery for kinase inhibition .

Methyl (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)

  • Substituents : Ureido and phenylacetamido groups.
  • Properties : Increased hydrogen-bonding capacity and moderate lipophilicity (logP inferred from similar ureido derivatives). Synthesized via amide coupling, yielding white solids with confirmed purity by ESI–MS .

Methyl 4-Acetamido-2-hydroxybenzoate

  • Substituents : Acetamido and hydroxyl groups.
  • Properties : Higher logP than the target compound due to the acetyl group. The hydroxyl group enables intramolecular hydrogen bonding, affecting crystallization .

Methyl 4-Benzyloxy-2-hydroxybenzoate

  • Substituents : Benzyloxy and hydroxyl groups.
  • Properties : Enhanced lipophilicity and utility in liquid crystal synthesis. Crystal structure features intermolecular C–H···O and intramolecular O–H···O interactions .

Physicochemical Properties

Compound Substituents logP* pKa* Synthesis Method
Target Compound 4-Amino-2-methylphenethyl ~2.5 ~9.5 (NH₂) Likely via Pd-catalyzed coupling or condensation
Methyl 4-Acetamido-2-hydroxybenzoate Acetamido, hydroxyl ~3.0 ~4.5 (COOH) Acetylation of 4-aminosalicylate
Methyl 4-Benzyloxy-2-hydroxybenzoate Benzyloxy, hydroxyl ~3.8 ~4.2 (COOH) Benzylation under basic conditions
Compound 4b () Ureido, phenylacetamido ~2.8 ~8.0 (NH) Amide coupling with aryl amines

*Estimated based on substituent contributions .

Research Findings and Gaps

  • Key Insights: Substituents like amino groups enhance aqueous solubility under acidic conditions (via protonation), whereas benzyloxy or acetyl groups increase lipophilicity . Hydrogen-bonding patterns (e.g., C–H···O in ) are critical for crystallization and stability .
  • Unresolved Questions :
    • Experimental determination of the target compound’s logP, pKa, and biological activity is needed.
    • Comparative studies on piperazine vs. phenethylamine substituents could elucidate structure-activity relationships .

Biological Activity

Methyl 4-(4-amino-2-methylphenethyl)benzoate, also known as a derivative of benzoic acid, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its structural features that contribute to its interaction with biological systems, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, with a molecular weight of approximately 284.35 g/mol. The compound features an amine group which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC16H20N2O2C_{16}H_{20}N_{2}O_{2}
Molecular Weight284.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents; slightly soluble in water

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways involved in cellular responses.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that are crucial for various metabolic processes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Studies

Research has demonstrated the following biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Potential : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially providing relief in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an effective antimicrobial agent .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM, indicating its potential use as an anticancer drug .
  • Inflammation Model Studies : Research conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation, supporting its use in inflammatory disorders .

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